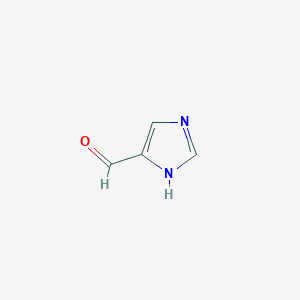

Imidazole-4-carboxaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

1H-imidazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O/c7-2-4-1-5-3-6-4/h1-3H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEXIXXJFSQPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70184427 | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-50-2 | |

| Record name | Imidazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3034-50-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70184427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-imidazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-IMIDAZOLE-4-CARBALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG32KT6XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Imidazole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-4-carboxaldehyde is a pivotal heterocyclic building block in the synthesis of a myriad of biologically active compounds. Its versatile reactivity makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, complete with detailed experimental protocols. Furthermore, it outlines the key analytical techniques for its characterization, presenting quantitative data in a structured format for ease of reference and comparison. This document also explores the role of this compound derivatives in modulating key signaling pathways, offering insights for drug discovery and development.

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Below is a comparative summary of the most common and effective synthetic routes.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Oxidation of 4-(Hydroxymethyl)imidazole | 4-(Hydroxymethyl)imidazole | Manganese dioxide (MnO₂) | High | Readily available starting material, clean reaction. | MnO₂ can be required in large excess, potential for over-oxidation. |

| Hydrolysis of Acetal (B89532) Precursor | 1-(Dimethylaminosulfonyl)imidazole-4-carbaldehyde diethyl acetal | Sulfuric acid (H₂SO₄) | Good (around 80%)[1] | High yield, relatively mild deprotection. | Multi-step synthesis of the starting material may be required. |

| Formylation of 4-Bromo-1H-imidazole | 4-Bromo-1H-imidazole | n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF) | High (around 85%)[2] | Direct formylation, good yield. | Requires anhydrous conditions and handling of pyrophoric n-BuLi. |

Detailed Experimental Protocols

Method 1: Oxidation of 4-(Hydroxymethyl)imidazole

This protocol is adapted from a commonly employed oxidation method.[1]

Experimental Workflow:

Procedure:

-

Reaction Setup: In a 500 mL reaction vessel, dissolve 25.1 g (0.254 mol) of 4-(hydroxymethyl)imidazole in 250 g of methanol.[1]

-

Oxidation: To the solution, add 125 g (1.43 mol) of activated manganese dioxide.[1]

-

Reaction Conditions: Stir the suspension at 40°C for 6 hours.[1]

-

Work-up: After the reaction is complete, cool the mixture to 25°C. Filter off the manganese dioxide.[1]

-

Purification: Wash the filtered manganese dioxide twice with 50 g of methanol. Combine the filtrate and the washings. The methanol is then removed by distillation at 45°C under reduced pressure. The resulting slurry is cooled to 20°C to precipitate the product. The crystals are collected by filtration and dried to yield this compound.[1]

Method 2: Hydrolysis of 1-(Dimethylaminosulfonyl)imidazole-4-carbaldehyde Diethyl Acetal

This method involves the deprotection of an acetal to unveil the aldehyde functionality.[1]

Procedure:

-

Reaction Setup: To 3.82 g (13.8 mmol) of 1-(dimethylaminosulfonyl)imidazole-4-carbaldehyde diethyl acetal, add 7 mL of a 1 M aqueous solution of sulfuric acid.[1]

-

Hydrolysis: Boil the resulting colorless solution for 15 minutes.[1]

-

Cooling and Neutralization: Cool the solution and leave it at room temperature for 3 hours. Neutralize the solution to pH 8 by adding a saturated sodium bicarbonate solution.[1]

-

Purification: Concentrate the mixture to approximately 5 mL under vacuum. Add 1 g of silica (B1680970) gel and remove the remaining water under vacuum. The residue is then purified by column chromatography on silica gel (gradient elution from petroleum ether:ethyl acetate (B1210297) to methanol:ethyl acetate) to afford the pure product.[1]

Method 3: Formylation of 4-Bromo-1H-imidazole

This procedure details a direct formylation approach.[2]

Procedure:

-

Reaction Setup: Dissolve 4-bromo-1H-imidazole in dry tetrahydrofuran (B95107) (THF) and cool the solution to 0°C in an ice bath.

-

Lithiation: Add a 2 M solution of isopropylmagnesium chloride (i-PrMgCl) in THF dropwise over 5 minutes. Stir the mixture for 30 minutes at this temperature.

-

Formylation: Add dry N,N-dimethylformamide (DMF) to the reaction mixture, maintaining the temperature below 20°C. Allow the mixture to warm to 20°C over 30 minutes.

-

Quenching and Work-up: Quench the reaction with water. Separate the aqueous and organic phases. Extract the aqueous phase with ethyl acetate.

-

Purification: The combined organic extracts are purified by flash chromatography on silica gel to yield this compound.[2]

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize its key physical and spectroscopic properties.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O | [3] |

| Molecular Weight | 96.09 g/mol | [3][4] |

| Appearance | White to light yellow powder | [2][4] |

| Melting Point | 173-177 °C | [2][4][5] |

| Boiling Point | 367.8°C at 760 mmHg | [4] |

| Solubility | Soluble in DMSO and methanol. | [4][6] |

Table 3: Spectroscopic Data for this compound

| Technique | Key Data and Interpretation | Reference |

| ¹H NMR (DMSO-d₆, 600 MHz) | δ 9.74 (s, 1H, -CHO), δ 7.99 (s, 1H, imidazole-H), δ 7.94 (s, 1H, imidazole-H). | [4][6] |

| ¹³C NMR (DMSO-d₆, 151 MHz) | δ 184.46 (C=O), δ 139.44, δ 134.9, δ 129.5 (imidazole carbons). | [4][6] |

| Infrared (IR) | Characteristic peaks for C=O stretching, C-N stretching of the imidazole (B134444) ring, and C-H bending. | [3] |

| Mass Spectrometry (MS) | Molecular ion peak consistent with the molecular weight. | [3] |

Role in Signaling Pathways and Drug Development

This compound is a crucial intermediate in the synthesis of compounds that target various signaling pathways implicated in diseases such as cancer and inflammation. Its derivatives have been shown to act as inhibitors of several key protein kinases.

Kinase Inhibition

The imidazole scaffold is a prominent feature in many kinase inhibitors. Derivatives of this compound are utilized in the synthesis of inhibitors for:

-

p38 MAP Kinase: These inhibitors are investigated for their anti-inflammatory properties. The imidazole ring often plays a key role in binding to the ATP pocket of the kinase.

-

Epidermal Growth Factor Receptor (EGFR): Imidazole-based compounds have been developed as EGFR inhibitors for cancer therapy.

-

Cyclin-Dependent Kinases (CDKs): These are important targets in cancer, and imidazole derivatives have shown inhibitory activity against them.

The general mechanism of action for these kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

Conclusion

This compound remains a compound of high interest for synthetic and medicinal chemists. The synthetic routes outlined in this guide offer versatile options for its preparation, while the provided characterization data serves as a reliable reference for quality control. The role of its derivatives as potent modulators of critical signaling pathways underscores its significance in the ongoing quest for novel and effective therapeutic agents. This guide provides a solid foundation for researchers and professionals engaged in the synthesis, characterization, and application of this important heterocyclic compound.

References

- 1. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The combination of multi-approach studies to explore the potential therapeutic mechanisms of imidazole derivatives as an MCF-7 inhibitor in therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound from China manufacturer - MSN Chemical [msnchem.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Imidazole-4-carboxaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-carboxaldehyde is a key heterocyclic aldehyde that serves as a versatile building block in medicinal chemistry and drug development. Its strategic importance lies in its utility as a precursor for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and analysis of this compound, tailored for professionals in the field of chemical and pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Citations |

| Molecular Formula | C₄H₄N₂O | |

| Molecular Weight | 96.09 g/mol | [1] |

| CAS Number | 3034-50-2 | [1] |

| Appearance | White to cream to yellow to pale brown solid | |

| Melting Point | 172-179 °C | |

| Boiling Point | 367.8 ± 15.0 °C (Predicted) | |

| pKa₁ (Aldehyde) | 3.03 ± 0.06 | [2] |

| pKa₂ (Aldehyde) | 11.0 ± 0.1 | [2] |

| Solubility | Soluble in DMSO and methanol (B129727). | |

| UV-Vis (λmax) | 257 nm (in aqueous solution) | [2] |

| ¹H NMR (DMSO-d₆) | δ 9.74 (s, 1H), 7.99 (s, 1H), 7.94 (s, 1H) | |

| ¹³C NMR (DMSO-d₆) | δ 184.46, 139.44, 134.9, 129.5 |

Experimental Protocols

Synthesis of this compound from 4-Bromo-1H-imidazole

This protocol outlines a common method for the synthesis of this compound via a Grignard reaction followed by formylation.[3]

Materials:

-

4-Bromo-1H-imidazole

-

Dry Tetrahydrofuran (THF)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution)

-

n-Butyllithium (n-BuLi) in hexanes (2.5 M solution)

-

Dry N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 4-bromo-1H-imidazole in dry THF at 0 °C, add a 2 M solution of i-PrMgCl in THF over 5 minutes.

-

Stir the resulting clear solution at 0 °C for an additional 5 minutes.

-

Add a 2.5 M solution of n-BuLi in hexanes dropwise over 5 minutes, ensuring the temperature is maintained below 20 °C.

-

Stir the mixture at this temperature for 30 minutes.

-

Add dry DMF to the reaction mixture at 20 °C.

-

Allow the mixture to warm to 20 °C over 30 minutes.

-

Quench the reaction by adding water (6 mL).

-

After stirring for 10 minutes, separate the organic and aqueous phases.

-

Extract the aqueous phase one more time with ethyl acetate.

-

Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to afford this compound as an off-white solid.[3]

Purification by Recrystallization

This protocol provides a general procedure for the purification of this compound. The choice of solvent or solvent system may require optimization.

Materials:

-

Crude this compound

-

Appropriate solvent or solvent system (e.g., ethanol/water, isopropanol/n-hexane)

-

Activated charcoal (optional)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Solvent Selection: In a test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

HPLC Analysis

This protocol describes a general method for the analysis of this compound purity by High-Performance Liquid Chromatography (HPLC).[4]

Instrumentation:

-

HPLC system with a UV detector

-

Reverse-phase C8 or C18 column (e.g., Thermo Scientific® BDS Hypersil C8, 5 µm, 250 x 4.6 mm)

Mobile Phase:

-

A mixture of methanol and a buffer solution (e.g., 0.025 M KH₂PO₄ adjusted to pH 3.2 with phosphoric acid) in a ratio of approximately 70:30 (v/v).[5] For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[4]

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., methanol) at a known concentration. Prepare working standards by diluting the stock solution.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Detection wavelength: 300 nm[5]

-

Injection volume: 10-20 µL

-

Column temperature: Ambient

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration and purity by comparing the peak area with the calibration curve.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. This compound | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01553G [pubs.rsc.org]

- 3. 1H-Imidazole-4-carbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 4. Separation of 1H-Imidazole-4-carbaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Imidazole-4-carboxaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for imidazole-4-carboxaldehyde (CAS No. 3034-50-2), a crucial heterocyclic aldehyde used in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a consolidated resource for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of organic compounds. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.74 | Singlet | 1H | Aldehyde proton (-CHO) |

| 7.99 | Singlet | 1H | Imidazole ring proton |

| 7.94 | Singlet | 1H | Imidazole ring proton |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 184.46 | Aldehyde carbon (C HO) |

| 139.44 | Imidazole ring carbon |

| 134.9 | Imidazole ring carbon |

| 129.5 | Imidazole ring carbon |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Tentative Assignment |

| ~1680 | C=O Stretch (Aldehyde) |

| ~1380 | C-N Stretch (Imidazole Ring) |

| ~1160 | C-N Stretch (Imidazole Ring) |

| ~1030 | C-O Stretch |

| ~787 | C-H Bend |

| ~613 | C-H Stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) reveals a molecular ion peak consistent with its molecular weight (96.09 g/mol ).

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 96 | Molecular Ion [M]⁺ |

| 95 | [M-H]⁺ |

| 40 | Fragment Ion |

Experimental Protocols

The following sections outline representative experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

A solution of this compound is prepared by dissolving approximately 20 mg of the solid sample in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 600 MHz and 151 MHz spectrometer, respectively. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy Protocol

The infrared spectrum is obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound sample is placed directly onto the ATR crystal, and the spectrum is recorded without any further sample preparation.

Mass Spectrometry Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) analysis is performed to determine the mass spectrum. The sample is introduced into a GC equipped with a 5% phenyl polymethylsiloxane capillary column. A typical temperature program begins at 50°C for 1 minute, followed by a ramp of 10°C/minute to 320°C, which is then held for 2 minutes. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Crystal Structure and Applications of Imidazole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and functional characteristics of imidazole-4-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. The document details its crystallographic properties, experimental protocols for its synthesis, and its role in the development of therapeutic agents.

Crystal Structure of an this compound Derivative

The crystallographic data for 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde has been determined by single-crystal X-ray diffraction.[1]

| Parameter | Value |

| Chemical Formula | C₈H₁₁ClN₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2617(3) |

| b (Å) | 13.2067(6) |

| c (Å) | 9.5896(4) |

| β (°) | 104.986(2) |

| Volume (ų) | 888.72(7) |

Experimental Protocols for Synthesis

This compound can be synthesized through various routes. Below are detailed methodologies for two common approaches.

Oxidation of 4-(Hydroxymethyl)imidazole

A prevalent method for the synthesis of this compound involves the oxidation of 4-(hydroxymethyl)imidazole using manganese dioxide.[2]

Materials:

-

4-(Hydroxymethyl)imidazole

-

Methanol

-

Manganese dioxide

Procedure:

-

Dissolve 25.1 g (0.254 mol) of 4-(hydroxymethyl)imidazole in 250 g of methanol.

-

Transfer the solution to a 500 ml reaction vessel and add 125 g (1.43 mol) of manganese dioxide.

-

Heat the reaction mixture to 40°C and stir for 6 hours.

-

After the reaction is complete, cool the mixture to 25°C.

-

Filter the manganese dioxide from the reaction solution.

-

Wash the filtered manganese dioxide twice with 50 g of room temperature methanol.

-

Combine the filtrate and the washings.

-

Distill the combined solution at 45°C under a vacuum of 250 mmHg to remove the methanol, resulting in a slurry.

-

Cool the slurry to 20°C to precipitate the product.

-

Filter the precipitated crystals and dry them to yield 1H-Imidazole-4-carbaldehyde.

Synthesis from 1-(dimethylaminosulfonyl)imidazole-4-carbaldehyde diethyl acetal (B89532)

Another synthetic route involves the hydrolysis of a protected imidazole (B134444) derivative.[2]

Materials:

-

1-(dimethylaminosulfonyl)this compound diethyl acetal

-

1M Sulfuric acid (H₂SO₄) aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Methanol

Procedure:

-

Add 7 mL of 1M H₂SO₄ aqueous solution to 3.82 g (13.8 mmol) of 1-(dimethylaminosulfonyl)imidazole-4-carbaldehyde diethyl acetal to obtain a colorless solution.

-

Boil the solution for 15 minutes, then cool and leave it at room temperature for 3 hours.

-

Add saturated NaHCO₃ solution until the pH of the mixture reaches 8.

-

Concentrate the mixture under vacuum to approximately 5 mL.

-

Add 1 g of silica gel to the solution and remove the remaining water under vacuum.

-

The resulting residue is purified by column chromatography on silica gel, eluting with a gradient of petroleum ether:ethyl acetate, followed by 1:4 methanol:ethyl acetate to yield 1H-Imidazole-4-carbaldehyde.

Biological Significance and Therapeutic Applications

This compound is a crucial intermediate in the synthesis of various biologically active molecules, demonstrating its importance in drug discovery and development.[3]

Precursor to C17,20-Lyase Inhibitors

This compound serves as a precursor in the preparation of inhibitors of the enzyme C17,20-lyase (cytochrome P450 17A1).[4][5][6][7] This enzyme is a key player in the biosynthesis of androgens, and its inhibition is a therapeutic strategy for the treatment of androgen-dependent prostate cancer.

Role in Cancer Immunotherapy

Recent studies have highlighted the potential of imidazole derivatives in cancer immunotherapy. A closely related compound, imidazole-4-carboxamide, has been shown to inhibit the expression of the receptor tyrosine kinase Axl and the immune checkpoint molecules Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2) in melanoma cells.[3][8][9]

The downregulation of PD-L1 and PD-L2 by imidazole-4-carboxamide is significant as these molecules, when expressed on tumor cells, bind to the PD-1 receptor on T cells, leading to T-cell exhaustion and allowing the tumor to evade the immune system. By inhibiting PD-L1 and PD-L2 expression, imidazole-4-carboxamide can potentially restore the anti-tumor immune response.

Furthermore, the combination of imidazole-4-carboxamide with the chemotherapeutic agent cisplatin (B142131) has been shown to significantly decrease tumor volume in a melanoma xenograft model and increase the infiltration of T cells into the tumor.[3][8][9] While the precise intracellular signaling pathways mediating these effects are yet to be fully elucidated, this discovery opens a new avenue for the development of imidazole-based adjuvants in cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. mdpi.com [mdpi.com]

- 4. Cas 3034-50-2,1H-Imidazole-4-carbaldehyde | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of 17-aliphatic heterocycle-substituted steroidal inhibitors of 17alpha-hydroxylase/C17-20-lyase (P450 17) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The hunt for a selective 17,20 lyase inhibitor; learning lessons from nature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The Fairy Chemical Imidazole-4-carboxamide Inhibits the Expression of Axl, PD-L1, and PD-L2 and Improves Response to Cisplatin in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Imidazole-4-carboxaldehyde: A Theoretical and Computational Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-carboxaldehyde, a key heterocyclic aldehyde, serves as a versatile building block in the synthesis of numerous pharmacologically active compounds and functional materials.[1][2] Its unique electronic and structural properties make it a molecule of significant interest in medicinal chemistry and drug discovery, with applications in the development of treatments for infectious diseases, neurological disorders, and cancer.[1] A thorough understanding of its molecular structure, vibrational characteristics, and electronic properties is paramount for the rational design of novel therapeutics and materials. This technical guide provides a comprehensive overview of the theoretical and computational studies on this compound, presenting key quantitative data, detailed experimental and computational protocols, and visual representations of its molecular and electronic features.

Molecular Structure and Geometry

The structural parameters of this compound have been determined through computational modeling. The optimized geometry provides insights into the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Computational Protocol for Geometry Optimization

The molecular geometry of this compound is typically optimized using Density Functional Theory (DFT), a robust computational method for studying the electronic structure of molecules. A common and reliable approach involves the use of Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with a high-level basis set such as 6-311++G(d,p).[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.[5] The optimization process involves finding the minimum energy conformation of the molecule in the gas phase. A subsequent frequency calculation is performed to ensure that the optimized structure corresponds to a true energy minimum, characterized by the absence of any imaginary frequencies.[5]

Optimized Geometrical Parameters

The following table summarizes the key calculated bond lengths and bond angles for this compound, obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-C2 | 1.375 |

| C2-N3 | 1.315 |

| N3-C4 | 1.385 |

| C4-C5 | 1.378 |

| C5-N1 | 1.370 |

| C4-C6 | 1.465 |

| C6-O7 | 1.215 |

| C6-H8 | 1.110 |

| C2-H9 | 1.080 |

| C5-H10 | 1.080 |

| N1-H11 | 1.010 |

| **Bond Angles (°) ** | |

| C5-N1-C2 | 108.5 |

| N1-C2-N3 | 111.0 |

| C2-N3-C4 | 107.0 |

| N3-C4-C5 | 109.5 |

| C4-C5-N1 | 104.0 |

| N3-C4-C6 | 125.0 |

| C5-C4-C6 | 125.5 |

| C4-C6-O7 | 124.0 |

| C4-C6-H8 | 118.0 |

| O7-C6-H8 | 118.0 |

Note: These are representative values and may vary slightly depending on the specific computational method and basis set used.

Caption: Molecular structure of this compound.

Vibrational Spectroscopy: A Synergy of Theory and Experiment

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational methods are invaluable for assigning the observed spectral bands to specific molecular motions.

Experimental and Computational Protocols for Vibrational Analysis

Experimental: FT-IR and FT-Raman spectra are typically recorded for the solid sample. FT-IR spectra are often obtained using KBr pellets in the 4000–400 cm⁻¹ range. FT-Raman spectra are recorded using a Nd:YAG laser for excitation in the 3500–50 cm⁻¹ range.[1]

Computational: Harmonic vibrational frequencies are calculated at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)).[1][4] The calculated frequencies are often scaled by a factor (e.g., 0.961) to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data.[6] The potential energy distribution (PED) is calculated to provide a quantitative assignment of the vibrational modes.[4]

Vibrational Frequencies and Assignments

The following table presents a selection of key calculated and experimental vibrational frequencies for this compound and their assignments.

| Wavenumber (cm⁻¹) | Assignment (PED) |

| Calculated (Scaled) | Experimental (FT-IR) |

| ~3450 | N-H stretch |

| ~3100 | C-H stretch (imidazole ring) |

| ~2850 | C-H stretch (aldehyde) |

| ~1680 | C=O stretch (aldehyde) |

| ~1580 | C=N stretch (imidazole ring) |

| ~1450 | C-C stretch (ring) |

| ~1380 | C-N stretch (ring) |

| ~1250 | C-H in-plane bend |

| ~850 | C-H out-of-plane bend |

Note: Experimental values are approximate and can vary based on the physical state of the sample and measurement conditions.

Electronic Properties and Reactivity

The electronic properties of this compound, such as the distribution of electrons and the energies of its frontier molecular orbitals, are crucial for understanding its reactivity and potential as a pharmacophore.

Computational Protocols for Electronic Property Analysis

The electronic properties are investigated using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Key analyses include:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP) Analysis: The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5][7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution, hybridization, and intramolecular charge transfer interactions within the molecule.[7][8]

Frontier Molecular Orbitals and Electronic Parameters

The calculated electronic properties of this compound are summarized in the table below.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 |

Note: These values are representative and can vary with the computational method.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability.[5]

Caption: Interpretation of Molecular Electrostatic Potential (MEP) maps.

The MEP map of this compound reveals that the most negative potential is localized around the oxygen and nitrogen atoms, making them susceptible to electrophilic attack. The regions around the hydrogen atoms exhibit positive potential, indicating them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution. For this compound, the analysis typically shows significant delocalization of electron density within the imidazole (B134444) ring, contributing to its aromatic character. The natural charges on the atoms can also be calculated, providing further insight into the molecule's polarity and reactivity.

Spectroscopic Properties: UV-Vis and NMR

Spectroscopic techniques such as UV-Vis and Nuclear Magnetic Resonance (NMR) are essential for characterizing the electronic transitions and the chemical environment of the nuclei in this compound.

UV-Vis Spectroscopy: Experimental and TD-DFT Analysis

Experimental Protocol: The UV-Vis absorption spectrum of this compound is typically recorded in a solvent like water or ethanol. The pH of the solution can significantly influence the absorption spectrum due to the protonation or deprotonation of the imidazole ring.[3]

Computational Protocol: Time-Dependent Density Functional Theory (TD-DFT) calculations, often at the B3LYP/6-311++G(d,p) level, are used to predict the electronic absorption spectra.[3] These calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., n → π* or π → π*).

Electronic Transitions: The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. The exact positions of these bands are sensitive to the solvent and pH.[3] TD-DFT calculations have shown good agreement with experimental spectra, aiding in the assignment of the observed absorption bands.[3]

| Parameter | Value |

| λmax (pH 2.0, Experimental) (nm) | 273, 236 |

| λmax (pH 2.0, TD-DFT) (nm) | 258, 232 |

| λmax (pH 12.0, Experimental) (nm) | ~259 |

| λmax (pH 12.0, TD-DFT) (nm) | ~251 |

| pKa1 | 3.03 ± 0.06 |

| pKa2 | 11.0 ± 0.1 |

Data from reference[3].

NMR Spectroscopy: Experimental and Computational Insights

Experimental Protocol: ¹H and ¹³C NMR spectra are typically recorded in a deuterated solvent such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to a standard like tetramethylsilane (B1202638) (TMS).

Computational Protocol: Theoretical NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level (e.g., B3LYP/6-311++G(d,p)).[7][9] Comparing calculated and experimental chemical shifts can aid in the definitive assignment of the NMR signals.

Experimental ¹H and ¹³C NMR Chemical Shifts:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2 | ~8.0 | - |

| H5 | ~7.8 | - |

| CHO | ~9.7 | ~185.0 |

| C2 | - | ~140.0 |

| C4 | - | ~145.0 |

| C5 | - | ~125.0 |

Note: Experimental values are approximate and sourced from publicly available databases.[10]

Synthesis and Applications in Drug Development

Synthetic Pathways

Several synthetic routes for this compound have been reported. One common method involves the oxidation of 4-(hydroxymethyl)imidazole using an oxidizing agent like manganese dioxide.[4] Another approach involves the hydrolysis of a protected precursor, such as 1-(dimethylaminosulfonyl)imidazole-4-carbaldehyde diethyl acetal.[4]

Caption: A generalized workflow for the synthesis of this compound.

Role in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[1] Its imidazole core is a common feature in many approved drugs, and the aldehyde functional group provides a reactive handle for further chemical modifications. This allows for the creation of diverse chemical libraries for screening against various biological targets. Its derivatives have shown promise as antimicrobial, antifungal, and anticancer agents.[1]

Caption: The logical flow of utilizing this compound in drug discovery.

Conclusion

Theoretical and computational studies provide invaluable insights into the fundamental properties of this compound. Through the application of DFT and TD-DFT methods, a detailed understanding of its molecular geometry, vibrational spectra, and electronic characteristics can be achieved. This knowledge is instrumental for researchers in the fields of medicinal chemistry and materials science, enabling the rational design of novel compounds with tailored properties. The synergy between computational predictions and experimental validation will continue to drive the development of new and effective therapeutic agents and functional materials based on the versatile this compound scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pH-Dependent absorption spectra of aqueous 4-imidazolecarboxaldehyde: theoretical and experimental insights into a marine chromophore proxy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01553G [pubs.rsc.org]

- 4. calculated vibrational wavenumbers: Topics by Science.gov [science.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Tautomerism in Imidazole-4-carboxaldehyde: A Technical Guide for Researchers

Abstract

Imidazole-4-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science.[1][2] Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism. This technical guide provides an in-depth analysis of the annular tautomerism of this compound, focusing on the equilibrium between its two primary tautomeric forms: 1H-imidazole-4-carboxaldehyde and 1H-imidazole-5-carboxaldehyde. This document synthesizes findings from computational and experimental studies on imidazole (B134444) derivatives to provide a comprehensive understanding for researchers, scientists, and drug development professionals. It details the theoretical basis of the tautomeric equilibrium, presents quantitative data from related compounds, outlines detailed experimental protocols for characterization, and visualizes the analytical workflow.

Introduction to Tautomerism in Imidazole Derivatives

The imidazole ring is an aromatic heterocycle characterized by the presence of two nitrogen atoms in a five-membered ring.[3] Due to the mobility of the proton on the nitrogen atoms, unsymmetrically substituted imidazoles, such as this compound, exist as a mixture of two distinct annular tautomers.[3][4] This equilibrium is a rapid, reversible proton transfer process between the N1 and N3 positions of the imidazole ring.

The two principal tautomers of this compound are:

-

1H-Imidazole-4-carboxaldehyde (also referred to as the N1-H or 4-substituted tautomer)

-

1H-Imidazole-5-carboxaldehyde (also referred to as the N3-H or 5-substituted tautomer)

The position of this equilibrium is critical as the two tautomers possess different electronic properties, hydrogen bonding capabilities, and steric profiles, which can significantly impact their reactivity, binding affinity to biological targets, and physicochemical properties.[5][6] While keto-enol tautomerism involving the aldehyde group is theoretically possible, the annular tautomerism of the imidazole ring is the predominant and most studied form for this class of compounds.[7]

Tautomeric Equilibrium: A Theoretical Perspective

The relative stability of the two tautomers is governed by the electronic effects of the substituent—in this case, the carboxaldehyde group (-CHO). The electron-withdrawing nature of the aldehyde group influences the electron density distribution within the imidazole ring, thereby affecting the acidity of the N-H protons and the overall stability of each tautomer.

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in predicting the energetic landscape of this tautomerism.[4][8] Although specific data for the unsubstituted this compound is not prevalent in the reviewed literature, extensive studies on closely related analogues, such as 2-phenyl-1H-imidazole-4(5)-carbaldehydes, provide valuable insights. These studies consistently show that the 1H-imidazole-5-carbaldehyde tautomer is energetically favored.[4][9] The solvent environment also plays a crucial role, with polar solvents capable of influencing the equilibrium by differential solvation of the two tautomers.[4][10]

Visualization of Tautomeric Equilibrium

The logical relationship between the two tautomers and the factors influencing their equilibrium can be represented as follows:

Caption: Annular tautomerism in this compound.

Quantitative Analysis of Tautomer Stability

Direct experimental quantification of the tautomer ratio for this compound is challenging due to the rapid interconversion in solution. However, data from analogous compounds provide a strong basis for understanding the equilibrium.

Computational Energy Data

DFT calculations have been performed to determine the relative energies of tautomers for substituted imidazole aldehydes. The data consistently indicates a preference for the tautomer where the proton is on the nitrogen atom further from the electron-withdrawing substituent at position 4/5.

| Compound | Tautomer 1 | Tautomer 2 | ΔE (T2 - T1) (kcal/mol) | Method/Basis Set | Phase | Reference |

| 2-Phenyl-1H-imidazole-4(5)-carbaldehyde | 4-CHO | 5-CHO | -2.510 to -3.059 | DFT (B3LYP/6-31G(d,p)) | Gas | [4][9] |

| 2-Phenyl-1H-imidazole-4(5)-carbaldehyde | 4-CHO | 5-CHO | < -1.20 | DFT (B3LYP/6-31G(d,p)) | DMSO | [4] |

| 4(5)-Nitroimidazole | 4-NO₂ (15.21 kJ/mol) | 5-NO₂ (25.36 kJ/mol) | +2.45 (10.15 kJ/mol) | PM3 | Water | [3] |

Note: Negative ΔE indicates Tautomer 2 is more stable. For 4(5)-Nitroimidazole, energies are given in kJ/mol, and ΔE has been converted to kcal/mol for comparison.

Experimental Spectroscopic Data

NMR spectroscopy is the primary tool for experimentally investigating tautomerism. The chemical shifts of the imidazole ring protons and carbons are sensitive to the tautomeric state. In particular, the chemical shift difference (Δδ) between C4 and C5 is a diagnostic indicator.[5][11]

| Compound | Method | Solvent | Key Observation | Tautomer Ratio (approx.) | Reference |

| 2-Phenyl-1H-imidazole-4(5)-carbaldehydes | ¹H NMR | DMSO-d₆ | Two distinct N-H proton signals observed, indicating slow exchange on the NMR timescale. | 40:60 | [4] |

| Substituted Imidazole Foldamer | ¹³C NMR | CD₂Cl₂ | Δδ(C4-C5) of 21 ppm consistent with a major tautomer allowing intramolecular H-bond to the more basic nitrogen. | Major/Minor population | [5] |

| Substituted Imidazole Foldamer | ¹³C NMR | CD₂Cl₂ | Δδ(C4-C5) of 11 ppm indicates a greater population of the alternative tautomer with H-bond to the C=O group. | Major/Minor population | [5] |

Experimental Protocols for Tautomer Characterization

Characterizing the tautomeric equilibrium of this compound requires a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the presence of both tautomers and potentially quantify their ratio in solution and solid state.

Protocol for ¹H and ¹³C Solution NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆, CDCl₃).[12][13] Aprotic polar solvents like DMSO-d₆ are often used to slow down the rate of proton exchange.[12]

-

¹H NMR Acquisition:

-

Acquire a standard 1D ¹H NMR spectrum at ambient temperature (e.g., 298 K).

-

Look for distinct signals for the imidazole ring protons (H2, H4/H5) and the N-H proton. The presence of two sets of signals, particularly for the N-H proton, indicates the co-existence of both tautomers.[4]

-

Perform variable-temperature (VT) NMR experiments (e.g., from 298 K down to 223 K) to study the dynamics of the equilibrium.[12] Coalescence of signals at higher temperatures is indicative of rapid exchange.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D ¹³C NMR spectrum.

-

Pay close attention to the chemical shifts of the ring carbons C2, C4, and C5. Fast tautomerization can lead to broadened or averaged signals for C4 and C5.[4]

-

The chemical shift difference between C4 and C5 (Δδ) is diagnostic of the predominant tautomer.[5][11]

-

-

Data Analysis:

-

Integrate the signals corresponding to each tautomer in the ¹H NMR spectrum (if resolved) to estimate the tautomer ratio. Deconvolution analysis may be necessary for overlapping signals.[4]

-

Protocol for ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) Solid-State NMR:

-

Sample Preparation: Pack the solid, crystalline this compound into a MAS rotor.

-

Acquisition:

-

Acquire a ¹³C CP-MAS spectrum. In the solid state, the tautomeric exchange is typically stopped, resulting in sharp, well-resolved signals for each carbon in the specific tautomer present in the crystal lattice.[4][12]

-

This technique is particularly powerful for overcoming the poor resolution often seen in solution ¹³C NMR due to fast tautomerization.[4]

-

-

Data Analysis: The resulting spectrum will represent the tautomeric form(s) present in the solid state, which may differ from the equilibrium in solution.

Computational Chemistry

Objective: To calculate the relative energies and predict the equilibrium constant of the tautomers.

Protocol for DFT Calculations:

-

Structure Generation: Build the 3D structures of both 1H-imidazole-4-carboxaldehyde and 1H-imidazole-5-carboxaldehyde.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization and frequency calculations for both tautomers using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p) or higher).[4][8]

-

Calculations should be performed for the gas phase and with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution conditions (e.g., in DMSO or water).[10]

-

-

Energy Calculation: From the optimized structures, calculate the electronic energies and Gibbs free energies. The difference in Gibbs free energy (ΔG) will determine the theoretical tautomer ratio at a given temperature.

-

NMR Chemical Shift Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method with the optimized geometries to predict the ¹³C NMR chemical shifts for each tautomer.[4] These predicted shifts can then be compared with experimental data to aid in signal assignment.

Experimental and Computational Workflow

The following diagram illustrates a typical workflow for a comprehensive study of tautomerism in this compound.

Caption: Workflow for investigating this compound tautomerism.

Conclusion

The tautomerism of this compound between its 4-CHO and 5-CHO forms is a fundamental aspect of its chemistry. While direct quantitative experimental data for the parent compound is limited in the literature, a robust understanding can be derived from studies on closely related analogues. Computational evidence strongly suggests that the 1H-imidazole-5-carboxaldehyde tautomer is the more stable form, though the energy difference is modest, particularly in polar solvents, allowing for a dynamic equilibrium containing significant populations of both species. The combined application of advanced NMR techniques, such as solid-state CP-MAS, and DFT calculations provides a powerful strategy for the full structural and dynamic characterization of this important molecule. For professionals in drug development, a thorough understanding and characterization of this tautomeric equilibrium is essential for rational drug design, as the specific tautomer present may dictate the crucial intermolecular interactions responsible for biological activity.

References

- 1. researchgate.net [researchgate.net]

- 2. 1H-Imidazole-4-carbaldehyde: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural Studies and Investigation on the Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones against Crop-Related Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 8. purkh.com [purkh.com]

- 9. researchgate.net [researchgate.net]

- 10. Ground-state tautomerism and rotational isomerization in 4,5-dimethyl-2-(2-hydroxyphenyl)imidazole in the gas phase and in polar solvents: a theoretical study of the aromaticity, intramolecular hydrogen-bond strength and differential solute–solvent interactions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Electronic Properties of Imidazole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of Imidazole-4-carboxaldehyde, a crucial heterocyclic building block in medicinal chemistry and materials science. Understanding these properties is paramount for predicting molecular interactions, reactivity, and photophysical behavior, which are critical aspects of drug design and the development of novel functional materials. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visual workflows to facilitate a deeper understanding of the subject.

Core Electronic Properties: A Quantitative Overview

The electronic characteristics of this compound are dictated by the interplay between the electron-rich imidazole (B134444) ring and the electron-withdrawing carboxaldehyde group. These features influence the molecule's frontier molecular orbitals (HOMO and LUMO), ionization potential, electron affinity, and overall reactivity. The following table summarizes key quantitative data, compiled from experimental findings and computational studies on this compound and structurally related imidazole derivatives.

| Property | Value | Method | Reference/Notes |

| Highest Occupied Molecular Orbital (HOMO) Energy | ~ -5.61 eV | DFT (B3LYP/6-31G) | Calculated for a closely related derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone.[1][2] This value provides an estimate for the electron-donating ability. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | ~ -1.74 eV | DFT (B3LYP/6-31G) | Calculated for a closely related derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone.[1][2] This value indicates the molecule's ability to accept an electron. |

| HOMO-LUMO Energy Gap (ΔE) | ~ 3.87 eV | DFT (B3LYP/6-31G) | Calculated for a closely related derivative, 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone.[1][2] A larger energy gap generally implies higher kinetic stability and lower chemical reactivity.[3] |

| UV-vis Absorption Maximum (λmax) | ~280 nm | Experimental (in 2% methanol (B129727) water solution) | This absorption is attributed to the n → π* electronic transition of the C=N bond within the imidazole ring, a characteristic feature of imidazole-2-carboxaldehyde.[4][5] this compound is expected to have a similar absorption profile. |

| Molar Absorptivity (ε) | High | Inferred | Imidazole-2-carboxaldehyde exhibits a strong absorption band, and similar behavior is anticipated for the 4-carboxaldehyde isomer.[6] |

| Ionization Potential | ~ 8.78 eV | Calculated | This value is for the parent imidazole.[7] The carboxaldehyde group is expected to slightly increase this value. |

| Dipole Moment | ~ 3.70 D | Calculated (gas phase) | This value is for the parent imidazole.[7] The polar carboxaldehyde group will significantly influence the overall dipole moment of this compound. |

| Redox Potentials | Reversible/Irreversible Processes | Cyclic Voltammetry | Imidazole derivatives exhibit both reversible and irreversible redox processes, which are influenced by the solvent and substituents.[8][9] Imidazole itself can facilitate electron transfer from other organic compounds.[10] |

Experimental and Computational Protocols

Accurate determination of the electronic properties of this compound relies on a combination of spectroscopic, electrochemical, and computational techniques. Below are detailed protocols for key experimental and computational workflows.

UV-vis Spectroscopy

This technique is fundamental for probing the electronic transitions within the molecule.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies – Oriental Journal of Chemistry [orientjchem.org]

- 3. Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. General Description of Imidazole_Chemicalbook [chemicalbook.com]

- 8. Reversible Redox Chemistry of Anionic Imidazole-2-thione-Fused 1,4-Dihydro-1,4-diphosphinines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Imidazole facilitates electron transfer from organic reductants - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Imidazole-4-carboxaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-4-carboxaldehyde is a pivotal heterocyclic building block in medicinal chemistry and drug development, notably as a precursor in the synthesis of inhibitors for enzymes like C17,20-lyase, a key target in prostate cancer therapy.[1] Understanding its solubility in various organic solvents is critical for reaction optimization, purification, formulation, and overall process development. This technical guide provides a comprehensive overview of the solubility of this compound, outlines a general experimental protocol for its determination, and presents relevant workflows and biological pathways to contextualize its application.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₄H₄N₂O | [2] |

| Molecular Weight | 96.09 g/mol | [2] |

| Melting Point | 173-174 °C | [3] |

| Appearance | White to light yellow powder | [3] |

| pKa | Not available | |

| LogP | -0.1 (Predicted) | [3] |

Solubility Data

Table 2: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [4] |

| Methanol (B129727) | Soluble | [4] |

To provide a broader context, Table 3 presents solubility data for the parent compound, Imidazole, in various organic solvents. While not a direct substitute, this data offers insights into the potential solubility behavior of its carboxaldehyde derivative, keeping in mind that the aldehyde group will influence polarity and intermolecular interactions.

Table 3: Quantitative Solubility of Imidazole in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g ) | Reference |

| Water | 20 | 241 | [5] |

| Ethanol | - | Very Soluble | [5] |

| Diethyl Ether | - | Soluble | [5] |

| Acetone | - | Soluble | [5] |

| Pyridine | - | Soluble | [5] |

| Benzene | - | Slightly Soluble | [5] |

Experimental Protocol for Solubility Determination

The following is a general, standardized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of reaching equilibrium saturation.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or on a magnetic stirrer set to a specific temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered solution under reduced pressure or in a fume hood and weigh the remaining solid.

-

Chromatographic/Spectroscopic Method:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or a UV-Vis spectrophotometer.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the determined mass or concentration and the initial volume of the solvent.

-

Visualizations

Experimental Workflow: Solubility Determination

Caption: A generalized workflow for the experimental determination of solubility.

Signaling Pathway: Inhibition of Androgen Synthesis

This compound is a precursor for inhibitors of C17,20-lyase, an enzyme critical for androgen biosynthesis.[1] Androgens, such as testosterone, are key drivers of prostate cancer cell growth and proliferation. By inhibiting C17,20-lyase, the production of androgens is reduced, thereby impeding the signaling cascade that promotes tumor growth.

Caption: Inhibition of androgen synthesis by targeting C17,20-lyase.

Conclusion

While quantitative solubility data for this compound in a broad range of organic solvents remains a gap in the literature, its qualitative solubility in polar solvents like DMSO and methanol is well-established. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values tailored to their specific needs. The significance of this compound in the development of targeted cancer therapies, particularly through the inhibition of androgen synthesis, underscores the importance of understanding its fundamental physicochemical properties, including solubility. Further research to quantify its solubility in a wider array of pharmaceutically and synthetically relevant solvents would be highly beneficial to the scientific community.

References

- 1. This compound from China manufacturer - MSN Chemical [msnchem.com]

- 2. This compound | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]

- 5. alfa-chemistry.com [alfa-chemistry.com]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and Historical Synthesis of Imidazole-4-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole-4-carboxaldehyde, a key heterocyclic building block in medicinal chemistry and pharmaceutical development, possesses a rich and intricate history of discovery and synthesis. Its journey from a derivative of naturally occurring substances to a readily accessible synthetic intermediate reflects the evolution of organic synthesis over the past century. This technical guide provides a comprehensive overview of the seminal discoveries and historical synthetic routes leading to this compound, presenting detailed experimental protocols, quantitative data, and logical workflows to illuminate the foundational chemistry for researchers in the field.

The Dawn of C4/C5-Substituted Imidazoles: The Tartaric Acid Route

The story of this compound begins not with the aldehyde itself, but with its dicarboxylic acid precursor. In a landmark investigation, Maquenne in 1891 reported the synthesis of imidazole-4,5-dicarboxylic acid from a readily available natural product: tartaric acid.[1][2] This pioneering work laid the foundation for accessing imidazoles with substitution at the 4 and 5 positions.

Maquenne's Synthesis of Imidazole-4,5-dicarboxylic Acid (1891)

The synthesis involved the nitration of tartaric acid to its dinitrate, followed by a cyclization reaction with ammonia (B1221849) and formaldehyde.[1][2][3]

Experimental Protocol: Maquenne's Synthesis

-

Nitrification of Tartaric Acid: Tartaric acid is carefully treated with a mixture of fuming nitric acid and concentrated sulfuric acid to yield tartaric acid dinitrate.

-

Ammonolysis and Cyclization: The isolated tartaric acid dinitrate is then reacted with an aqueous solution of ammonia and formaldehyde. The reaction proceeds through a complex series of condensations and cyclization to form the imidazole (B134444) ring.

-

Isolation: The resulting imidazole-4,5-dicarboxylic acid precipitates from the reaction mixture and is isolated by filtration.

This foundational work was later revisited and expanded upon by Fargher and Pyman in 1919 , who further detailed the preparation of imidazole-4,5-dicarboxylic acid as part of their broader investigations into imidazole derivatives.[3]

The First Synthesis of this compound: Pyman's Contribution (1916)

The first documented synthesis of this compound (then referred to as glyoxaline-4(or 5)-formaldehyde) was reported by Frank Lee Pyman in 1916 in the Journal of the Chemical Society, Transactions.[3] This seminal work was part of a broader investigation into derivatives of imidazole and a new synthesis of the amino acid histidine. Pyman's route started from the readily available imidazole-4,5-dicarboxylic acid.

The key transformation was the selective mono-decarboxylation of the dicarboxylic acid to yield imidazole-4-carboxylic acid, followed by a multi-step conversion of the remaining carboxylic acid group into an aldehyde.

Pyman's Multi-step Synthesis (1916)

The overall transformation from imidazole-4,5-dicarboxylic acid can be summarized as follows:

-

Mono-decarboxylation: Imidazole-4,5-dicarboxylic acid was heated to induce the loss of one carboxyl group, yielding imidazole-4-carboxylic acid.

-

Esterification: The resulting mono-acid was converted to its ethyl ester.

-

Reduction to Alcohol: The ethyl ester was reduced to 4-hydroxymethylimidazole.

-

Oxidation to Aldehyde: The crucial final step involved the oxidation of 4-hydroxymethylimidazole to this compound.

While the full text of Pyman's 1916 paper is required for the exact experimental details, the general pathway is clear. This multi-step process established the first viable route to this important aldehyde.

Alternative Historical Routes and Precursors

While Pyman's work marks the formal discovery, other historical synthetic endeavors provided alternative pathways to key precursors of this compound.

Synthesis of 4(5)-Hydroxymethylimidazole from Sugars

An important alternative route to the key intermediate, 4(5)-hydroxymethylimidazole, involved the reaction of hexose (B10828440) sugars with ammonia in the presence of a zinc or copper salt. This method, explored by various researchers in the early 20th century, provided a direct entry to the C4-substituted imidazole core from abundant natural starting materials.

Experimental Protocol: Synthesis of 4(5)-Hydroxymethylimidazole from Fructose (B13574)

A representative procedure involves the following steps:

-

Reaction Setup: A solution of fructose in aqueous ammonia is prepared.

-

Addition of Catalyst: A solution of a zinc or copper(II) salt (e.g., zinc sulfate (B86663) or copper(II) sulfate) is added to the fructose-ammonia mixture.

-

Heating: The reaction mixture is heated, leading to the formation of the imidazole ring through a complex series of condensations and rearrangements of the sugar backbone.

-

Isolation: The 4(5)-hydroxymethylimidazole is typically isolated as a salt (e.g., picrate) for purification.

Quantitative Data for Historical Syntheses

| Synthesis | Starting Material | Product | Reagents | Yield | Reference |

| Maquenne (1891) | Tartaric Acid | Imidazole-4,5-dicarboxylic acid | 1. Fuming HNO₃, H₂SO₄ 2. NH₃, CH₂O | Not Reported | [1][2] |

| Pyman (1916) | Imidazole-4,5-dicarboxylic acid | This compound | Multi-step | Not Reported | [3] |

Modern Perspectives on Historical Methods

The early syntheses of this compound and its precursors were groundbreaking for their time but often suffered from harsh reaction conditions, low yields, and difficult purifications. Modern synthetic chemistry has introduced a variety of more efficient methods for the preparation of this valuable intermediate.

One of the most significant advancements has been the development of direct formylation methods for the imidazole ring. While not historically the first approach, the Vilsmeier-Haack reaction has become a powerful tool for introducing an aldehyde group onto electron-rich heterocycles. This reaction typically employs a Vilsmeier reagent, generated from a substituted formamide (B127407) (like dimethylformamide) and a chlorinating agent (like phosphoryl chloride), to effect formylation.

References

Quantum Chemical Blueprint of Imidazole-4-carboxaldehyde: A Technical Guide for Drug Discovery and Molecular Sciences

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for Imidazole-4-carboxaldehyde, a crucial heterocyclic aldehyde with significant applications in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details the theoretical methodologies, structural properties, and electronic characteristics of the molecule, offering a computational lens to understand its reactivity and potential as a versatile building block in the synthesis of novel compounds.

Molecular Structure and Geometry

The foundational step in the computational analysis of this compound is the optimization of its molecular geometry to determine the most stable, lowest-energy conformation. This is achieved through Density Functional Theory (DFT) calculations, a robust method that provides a favorable balance between accuracy and computational cost for organic molecules.

Experimental Protocol: Geometry Optimization

A typical geometry optimization protocol for this compound involves the following steps:

-

Initial Structure Construction: A 3D model of the molecule is built using molecular modeling software.

-

Computational Method Selection: The geometry is optimized using a selected DFT functional, commonly B3LYP, in conjunction with a suitable basis set, such as 6-311++G(d,p).

-

Energy Minimization: The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.

-

Frequency Analysis: To confirm that the optimized structure represents a true energy minimum, a vibrational frequency calculation is performed. The absence of imaginary frequencies indicates a stable structure.

Vibrational Analysis

Vibrational frequency calculations are essential not only for confirming the stability of the optimized geometry but also for predicting the molecule's infrared (IR) and Raman spectra. These theoretical spectra serve as a valuable tool for the interpretation of experimental spectroscopic data, aiding in the identification and characterization of the compound and its derivatives.

Experimental Protocol: Vibrational Frequency Calculation

Following a successful geometry optimization, vibrational frequencies are calculated at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The output provides a list of vibrational modes and their corresponding frequencies. For a more accurate comparison with experimental spectra, it is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and the approximations inherent in the computational method.

Electronic Properties

The electronic structure of this compound dictates its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

Table 1: Calculated Electronic Properties of this compound Derivative

| Property | Value | Significance |

| HOMO Energy | -5.61 eV | Relates to the ability to donate electrons (nucleophilicity) |

| LUMO Energy | -1.74 eV | Relates to the ability to accept electrons (electrophilicity) |

| HOMO-LUMO Gap | 3.87 eV | Indicator of chemical reactivity and electronic excitability |

| Dipole Moment | 5.4185 Debye | Measures the overall polarity of the molecule |